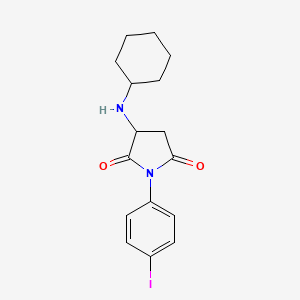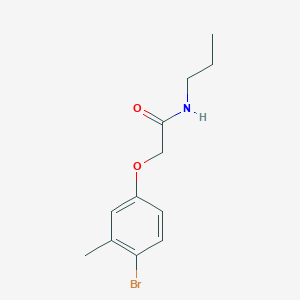![molecular formula C16H18N2O3S B4937461 N-methyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B4937461.png)
N-methyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide, also known as MMB or NSC-207895, is a chemical compound that has gained attention in scientific research due to its potential as an anticancer agent. MMB belongs to the class of N-methylated benzamides and has a molecular weight of 379.47 g/mol.
作用机制
The mechanism of action of N-methyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide involves the inhibition of tubulin polymerization, which is essential for the formation of the mitotic spindle during cell division. N-methyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide binds to the colchicine binding site on tubulin, preventing the formation of microtubules and disrupting the normal cell division process. This ultimately leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
N-methyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide has been shown to have several biochemical and physiological effects on cancer cells. These include the disruption of the cell cycle, induction of apoptosis, and inhibition of angiogenesis (the formation of new blood vessels). N-methyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide has also been shown to inhibit the activity of several enzymes involved in cancer cell metabolism, including lactate dehydrogenase and glucose-6-phosphate dehydrogenase.
实验室实验的优点和局限性
One advantage of using N-methyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide in laboratory experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, N-methyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide has been shown to be effective against a wide range of cancer cell types, making it a versatile tool for cancer research.
However, one limitation of using N-methyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide in laboratory experiments is its potential toxicity. N-methyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide has been shown to have cytotoxic effects on normal cells, as well as cancer cells. Therefore, caution must be taken when using N-methyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide in laboratory experiments, and appropriate safety measures should be implemented.
未来方向
There are several future directions for the research on N-methyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide. One possible direction is the development of more potent and selective analogs of N-methyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide, which may have increased efficacy and reduced toxicity. Additionally, further studies are needed to elucidate the precise mechanism of action of N-methyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide and its effects on cancer cell metabolism. Finally, the potential of N-methyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide as a therapeutic agent for cancer treatment should be explored in preclinical and clinical trials.
合成方法
The synthesis of N-methyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide involves the reaction of N-methyl-4-aminobenzamide with methyl phenyl sulfone in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism to form N-methyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide as the final product. The synthesis of N-methyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide is relatively simple and can be carried out in a laboratory setting.
科学研究应用
N-methyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide has been extensively studied for its potential as an anticancer agent. Several studies have shown that N-methyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide can induce apoptosis (programmed cell death) in cancer cells, including breast cancer, prostate cancer, and leukemia. N-methyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide has also been shown to inhibit the growth and proliferation of cancer cells by disrupting the cell cycle and inducing cell cycle arrest.
属性
IUPAC Name |
4-[[benzenesulfonyl(methyl)amino]methyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-17-16(19)14-10-8-13(9-11-14)12-18(2)22(20,21)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAFLXRGNYAVDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)CN(C)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-methoxy-2-{[4-(2-nitrobenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B4937401.png)
![5-({[4-(benzylamino)-3-nitrophenyl]sulfonyl}amino)isophthalic acid](/img/structure/B4937417.png)
![N-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-phenylethanamine](/img/structure/B4937423.png)
![4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinazoline](/img/structure/B4937426.png)
![1-[4-(4-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B4937443.png)
![2-{4-[3-(4-chlorophenoxy)benzyl]-1-piperazinyl}pyrimidine](/img/structure/B4937464.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]acrylonitrile](/img/structure/B4937477.png)
![ethyl 1-[4-(benzyloxy)benzyl]-3-piperidinecarboxylate](/img/structure/B4937484.png)
![4-[(4-ethoxyphenyl)amino]-2-methyl-3-(4-methylbenzyl)-4-oxobutanoic acid](/img/structure/B4937493.png)
![4-methoxy-N-{[(6-methyl-1,3-benzothiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B4937497.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-naphthamide](/img/structure/B4937501.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4937509.png)